Cas no 860457-99-4 (Ethyl 6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate)
Ethyl 6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
- ethyl 6-(trifluoromethyl)H-imidazo[1,2-a]pyridine-2-carboxylate
- 6-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (ACI)
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- NPJTXOGHERSPFX-UHFFFAOYSA-N
- 860457-99-4
- SY039834
- MFCD11100212
- W13820
- EC-0714
- AKOS005072359
- Ethyl6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
- CS-0136999
- DA-02138
- SCHEMBL3883777
- DTXSID00650746
- Ethyl 6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate
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- MDL: MFCD11100212
- Inchi: 1S/C11H9F3N2O2/c1-2-18-10(17)8-6-16-5-7(11(12,13)14)3-4-9(16)15-8/h3-6H,2H2,1H3
- InChI Key: NPJTXOGHERSPFX-UHFFFAOYSA-N
- SMILES: O=C(C1=CN2C(C=CC(C(F)(F)F)=C2)=N1)OCC
Computed Properties
- Exact Mass: 258.06200
- Monoisotopic Mass: 258.06161202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 43.6Ų
Experimental Properties
- Melting Point: 125-126°
- PSA: 43.60000
- LogP: 2.52980
Ethyl 6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate Security Information
- HazardClass:IRRITANT
Ethyl 6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029184388-5g |
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
860457-99-4 | 95% | 5g |
$636.90 | 2023-08-31 | |
| Alichem | A029184388-10g |
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
860457-99-4 | 95% | 10g |
$877.10 | 2023-08-31 | |
| Alichem | A029184388-25g |
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
860457-99-4 | 95% | 25g |
$1737.00 | 2023-08-31 | |
| TRC | E031335-50mg |
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
860457-99-4 | 50mg |
$ 100.00 | 2022-06-05 | ||
| TRC | E031335-100mg |
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
860457-99-4 | 100mg |
$ 160.00 | 2022-06-05 | ||
| Chemenu | CM150944-1g |
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
860457-99-4 | 95+% | 1g |
$1082 | 2021-08-05 | |
| Matrix Scientific | 046926-500mg |
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, >95% |
860457-99-4 | >95% | 500mg |
$244.00 | 2023-09-08 | |
| Matrix Scientific | 046926-1g |
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, >95% |
860457-99-4 | >95% | 1g |
$304.00 | 2023-09-08 | |
| Fluorochem | 217510-1g |
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
860457-99-4 | 95% | 1g |
£120.00 | 2022-03-01 | |
| Chemenu | CM150944-1g |
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
860457-99-4 | 95%+ | 1g |
$*** | 2023-03-31 |
Ethyl 6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate Production Method
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Production Method 2
Ethyl 6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate Raw materials
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Ethyl 6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Additional information on Ethyl 6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate
Ethyl 6-(Trifluoromethyl)Imidazo[1,2-a]Pyridine-2-Carboxylate: A Comprehensive Overview
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, identified by the CAS number 860457-99-4, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes an imidazo[1,2-a]pyridine ring system substituted with a trifluoromethyl group at the 6-position and an ethyl ester group at the 2-position. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a subject of interest for researchers exploring its potential applications in drug discovery and material science.
The imidazo[1,2-a]pyridine core of this compound is a heterocyclic aromatic system that is known for its stability and versatility in various chemical reactions. The trifluoromethyl group attached at the 6-position introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its reactivity in certain chemical transformations. Additionally, the ethyl ester group at the 2-position contributes to the compound's solubility in organic solvents, facilitating its use in synthetic procedures and biological assays.
Recent studies have highlighted the potential of Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate as a precursor for the synthesis of bioactive compounds. Researchers have explored its role in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The trifluoromethyl substitution has been shown to enhance the potency and selectivity of such compounds by modulating their interactions with target proteins.
In terms of synthesis, Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be prepared through a variety of routes, including nucleophilic aromatic substitution and coupling reactions. These methods often involve the use of palladium catalysts or other transition metal complexes to facilitate bond formation between reactive intermediates. The choice of synthetic pathway depends on factors such as yield optimization, cost-effectiveness, and environmental considerations.
The application of this compound extends beyond medicinal chemistry into materials science. Its aromatic structure and functional groups make it a candidate for use in organic electronics, where it could serve as a component in semiconducting materials or light-emitting diodes (LEDs). Recent advancements in nanotechnology have also opened new avenues for exploring its potential as a building block for nanostructured materials with tailored electronic properties.
From an environmental perspective, understanding the degradation pathways and ecological impact of Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is crucial for ensuring sustainable practices in its production and use. Researchers have investigated its biodegradation under various conditions and have identified key factors influencing its persistence in different environments.
In conclusion, Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups continue to inspire innovative research directions, positioning it as a valuable tool in both academic and industrial settings.
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